molecular formula C9H11BrOZn B14871397 (3-Methyl-4-ethoxyphenyl)Zinc bromide

(3-Methyl-4-ethoxyphenyl)Zinc bromide

Cat. No.: B14871397
M. Wt: 280.5 g/mol
InChI Key: DMPZKQZFCCTDGM-UHFFFAOYSA-M
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Description

(3-methyl-4-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of the zinc atom allows for unique reactivity patterns, making it a useful reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4-ethoxyphenyl)zinc bromide typically involves the reaction of (3-methyl-4-ethoxyphenyl)bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

(3-methyl-4-ethoxyphenyl)bromide+Zn(3-methyl-4-ethoxyphenyl)zinc bromide\text{(3-methyl-4-ethoxyphenyl)bromide} + \text{Zn} \rightarrow \text{this compound} (3-methyl-4-ethoxyphenyl)bromide+Zn→(3-methyl-4-ethoxyphenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4-ethoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds or coupled products where the phenyl ring is linked to another organic moiety.

Scientific Research Applications

Chemistry

In chemistry, (3-methyl-4-ethoxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. These compounds can be used in drug discovery and development processes.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (3-methyl-4-ethoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack or oxidative addition, depending on the reaction conditions and the presence of catalysts. The zinc atom plays a crucial role in stabilizing the intermediate and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-4-ethoxyphenyl)magnesium bromide: This compound is similar in structure but contains magnesium instead of zinc. It is used in Grignard reactions.

    (3-methyl-4-ethoxyphenyl)lithium: Another similar compound, but with lithium, used in organolithium chemistry.

Uniqueness

(3-methyl-4-ethoxyphenyl)zinc bromide is unique due to the presence of the zinc atom, which provides different reactivity patterns compared to magnesium or lithium analogs. Zinc compounds are generally less reactive than their magnesium or lithium counterparts, offering more controlled and selective reactions.

Properties

Molecular Formula

C9H11BrOZn

Molecular Weight

280.5 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-2-methylbenzene-4-ide

InChI

InChI=1S/C9H11O.BrH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

DMPZKQZFCCTDGM-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=[C-]C=C1)C.[Zn+]Br

Origin of Product

United States

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